molecular formula C14H14IN5O6S B155189 methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate CAS No. 144550-06-1

methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate

Cat. No. B155189
M. Wt: 507.26 g/mol
InChI Key: VWGAYSCWLXQJBQ-UHFFFAOYSA-N
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Patent
US05936085

Procedure details

0.084 g of sodium hydride (60% pure in paraffin oil) was added to a suspension of 0.23 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 3 ml of dimethylacetamide (DMA) at room temperature to form a mixture. The mixture was stirred until the evolution of gas ended. A solution of 0.44 g of diphenyl carbonate in 1 ml of DMA was then slowly added dropwise at about 5° C., and the resulting mixture therefrom was stirred for 10 minutes. A solution of 0.68 g of methyl 2-aminosulfonyl-4-iodobenzoate (92.5% pure) in 2 ml of DMA was slowly added dropwise, to the resulting mixture, while cooled in an ice bath, to form a reaction mixture. When the reaction ended, the reaction mixture was then introduced into a solution of 30 ml of ice-water and 0.25 ml of concentrated hydrochloric acid, whereby a crude product separated out. The crude product which separated out was then purified by washing with a little water, methanol and diisopropyl ether and drying. The yield was 0.47 g (46% of theory).
Quantity
0.084 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.68 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0.25 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[N:9]=[C:8]([O:10][CH3:11])[N:7]=[C:6]([CH3:12])[N:5]=1.[C:13](=O)(OC1C=CC=CC=1)[O:14]C1C=CC=CC=1.[NH2:29][S:30]([C:33]1[CH:42]=[C:41]([I:43])[CH:40]=[CH:39][C:34]=1[C:35]([O:37][CH3:38])=[O:36])(=[O:32])=[O:31].Cl>CC(N(C)C)=O>[CH3:11][O:10][C:8]1[N:7]=[C:6]([CH3:12])[N:5]=[C:4]([NH:3][C:13]([NH:29][S:30]([C:33]2[CH:42]=[C:41]([I:43])[CH:40]=[CH:39][C:34]=2[C:35]([O:37][CH3:38])=[O:36])(=[O:32])=[O:31])=[O:14])[N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.084 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.23 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)OC)C
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0.44 g
Type
reactant
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
0.68 g
Type
reactant
Smiles
NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)I
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Four
Name
ice water
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
0.25 mL
Type
reactant
Smiles
Cl
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until the evolution of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a mixture
STIRRING
Type
STIRRING
Details
the resulting mixture therefrom was stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
while cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to form a reaction mixture
CUSTOM
Type
CUSTOM
Details
separated out
CUSTOM
Type
CUSTOM
Details
The crude product which separated out
CUSTOM
Type
CUSTOM
Details
was then purified
WASH
Type
WASH
Details
by washing with a little water, methanol and diisopropyl ether
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
Smiles
COC1=NC(=NC(=N1)C)NC(=O)NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05936085

Procedure details

0.084 g of sodium hydride (60% pure in paraffin oil) was added to a suspension of 0.23 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 3 ml of dimethylacetamide (DMA) at room temperature to form a mixture. The mixture was stirred until the evolution of gas ended. A solution of 0.44 g of diphenyl carbonate in 1 ml of DMA was then slowly added dropwise at about 5° C., and the resulting mixture therefrom was stirred for 10 minutes. A solution of 0.68 g of methyl 2-aminosulfonyl-4-iodobenzoate (92.5% pure) in 2 ml of DMA was slowly added dropwise, to the resulting mixture, while cooled in an ice bath, to form a reaction mixture. When the reaction ended, the reaction mixture was then introduced into a solution of 30 ml of ice-water and 0.25 ml of concentrated hydrochloric acid, whereby a crude product separated out. The crude product which separated out was then purified by washing with a little water, methanol and diisopropyl ether and drying. The yield was 0.47 g (46% of theory).
Quantity
0.084 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.68 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0.25 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[N:9]=[C:8]([O:10][CH3:11])[N:7]=[C:6]([CH3:12])[N:5]=1.[C:13](=O)(OC1C=CC=CC=1)[O:14]C1C=CC=CC=1.[NH2:29][S:30]([C:33]1[CH:42]=[C:41]([I:43])[CH:40]=[CH:39][C:34]=1[C:35]([O:37][CH3:38])=[O:36])(=[O:32])=[O:31].Cl>CC(N(C)C)=O>[CH3:11][O:10][C:8]1[N:7]=[C:6]([CH3:12])[N:5]=[C:4]([NH:3][C:13]([NH:29][S:30]([C:33]2[CH:42]=[C:41]([I:43])[CH:40]=[CH:39][C:34]=2[C:35]([O:37][CH3:38])=[O:36])(=[O:32])=[O:31])=[O:14])[N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.084 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.23 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)OC)C
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0.44 g
Type
reactant
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
0.68 g
Type
reactant
Smiles
NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)I
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Four
Name
ice water
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
0.25 mL
Type
reactant
Smiles
Cl
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until the evolution of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a mixture
STIRRING
Type
STIRRING
Details
the resulting mixture therefrom was stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
while cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to form a reaction mixture
CUSTOM
Type
CUSTOM
Details
separated out
CUSTOM
Type
CUSTOM
Details
The crude product which separated out
CUSTOM
Type
CUSTOM
Details
was then purified
WASH
Type
WASH
Details
by washing with a little water, methanol and diisopropyl ether
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
Smiles
COC1=NC(=NC(=N1)C)NC(=O)NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.